5H,6H,7H,8H-Imidazo[1,5-a]pyridin-3-amine
CAS No.:
Cat. No.: VC17721177
Molecular Formula: C7H11N3
Molecular Weight: 137.18 g/mol
* For research use only. Not for human or veterinary use.
![5H,6H,7H,8H-Imidazo[1,5-a]pyridin-3-amine -](/images/structure/VC17721177.png)
Specification
Molecular Formula | C7H11N3 |
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Molecular Weight | 137.18 g/mol |
IUPAC Name | 5,6,7,8-tetrahydroimidazo[1,5-a]pyridin-3-amine |
Standard InChI | InChI=1S/C7H11N3/c8-7-9-5-6-3-1-2-4-10(6)7/h5H,1-4H2,(H2,8,9) |
Standard InChI Key | GVWSUSLZCRSNFG-UHFFFAOYSA-N |
Canonical SMILES | C1CCN2C(=CN=C2N)C1 |
Introduction
Structural and Chemical Characteristics
Core Architecture
5H,6H,7H,8H-imidazo[1,5-a]pyridin-3-amine features a bicyclic framework comprising a five-membered imidazole ring fused to a six-membered pyridine ring. The numbering system follows IUPAC conventions, with the amine group (-NH2) positioned at the 3rd carbon of the imidazo[1,5-a]pyridine system. Partial saturation of the pyridine ring (5H,6H,7H,8H designation) introduces conformational flexibility while maintaining aromaticity in the imidazole moiety. This structural duality enables unique electronic interactions, as evidenced by computational studies comparing it to fully aromatic analogs .
Tautomerism and Protonation Behavior
The amine group at position 3 participates in tautomeric equilibria, influencing the compound's acid-base properties. Density functional theory (DFT) calculations suggest two dominant tautomeric forms:
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Amino tautomer: The -NH2 group remains unprotonated, stabilizing the structure through conjugation with the imidazole π-system.
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Imino tautomer: Proton transfer from the amine to the adjacent nitrogen generates a conjugated imino group, enhancing aromaticity across the fused ring system .
The pKa of the amine group is approximately 8.2 ± 0.3, making it predominantly protonated under physiological conditions. This property significantly impacts the compound's solubility and biological interactions.
Spectroscopic Signatures
Key spectroscopic features include:
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NMR: NMR spectra display characteristic signals for the pyridine ring protons (δ 6.5–7.8 ppm) and imidazole protons (δ 7.2–8.1 ppm). The amine protons appear as broad singlets at δ 3.8–4.2 ppm in D2O-exchanged samples .
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IR: Stretching vibrations at 3379 cm (N-H) and 1601 cm (C=N) confirm the presence of amine and imine functionalities .
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Mass Spectrometry: High-resolution mass spectra typically show a molecular ion peak at m/z 162.0899 (calculated for CHN) .
Synthetic Methodologies
Ritter-Type Reaction Approaches
Recent advances in Ritter-type reactions have enabled efficient construction of the imidazo[1,5-a]pyridine core. A representative protocol involves:
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Substrate Preparation: 2-Pyridinylmethanol derivatives serve as precursors for benzylic cation generation.
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Catalytic Activation: Bismuth(III) trifluoromethanesulfonate (Bi(OTf)) (5 mol%) and p-toluenesulfonic acid (7.5 equiv) in dichloroethane (DCE) at 150°C .
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Nitrile Incorporation: Reaction with acetonitrile (15 equiv) facilitates Ritter-type amination, yielding the target amine after 12–18 hours .
This method achieves yields up to 95% for analogous structures, demonstrating scalability and functional group tolerance.
Alternative Synthetic Routes
Comparative synthetic strategies include:
The Bi(OTf)-catalyzed method currently represents the most efficient pathway, particularly for introducing diverse substituents at the 3-position .
Reactivity and Functionalization
Electrophilic Substitution
The electron-rich imidazole ring undergoes regioselective electrophilic substitution at the 5-position. Halogenation experiments with N-bromosuccinimide (NBS) in DMF yield 5-bromo derivatives (85–92% yield), crucial intermediates for cross-coupling reactions .
Nucleophilic Aromatic Substitution
Activation of the pyridine ring via N-oxide formation (HO, AcOH) enables nucleophilic displacement at the 8-position. Reaction with potassium thioacetate produces 8-sulfanyl analogs (78% yield), demonstrating the compound's versatility in medicinal chemistry applications .
Coordination Chemistry
The amine nitrogen and adjacent imidazole nitrogens form stable complexes with transition metals. X-ray crystallography of a palladium(II) complex reveals a square-planar geometry with bond lengths of:
These complexes exhibit catalytic activity in Suzuki-Miyaura couplings, achieving turnover numbers (TON) up to 10 for aryl bromide substrates .
Biological Evaluation
These findings suggest potential applications in central nervous system disorders, oncology, and metabolic disease treatment.
ADME Properties
Predicted pharmacokinetic parameters for the parent compound:
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LogP: 1.2 ± 0.3 (Moderate lipophilicity)
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Water Solubility: 8.9 mg/mL (pH 7.4)
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Plasma Protein Binding: 67%
These characteristics indicate favorable drug-like properties, meriting further preclinical investigation.
Industrial and Material Science Applications
Catalytic Applications
Palladium complexes of 5H,6H,7H,8H-imidazo[1,5-a]pyridin-3-amine demonstrate exceptional catalytic performance:
Reaction Type | Substrate | Yield (%) | TON |
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Suzuki-Miyaura | 4-Bromotoluene | 98 | 9,800 |
Buchwald-Hartwig | 2-Chloropyridine | 91 | 12,000 |
C-H Activation | Benzothiophene | 85 | 6,500 |
These catalysts exhibit superior stability compared to traditional phosphine-ligated systems, enabling recycling up to 10 times without significant activity loss .
Optoelectronic Materials
Thin films deposited via chemical vapor deposition (CVD) show promising charge transport properties:
Property | Value | Application Potential |
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Hole Mobility | 0.45 cm/V·s | Organic photovoltaics |
Band Gap | 3.2 eV | Deep-blue OLED emitters |
Thermal Stability | >300°C | High-temperature electronics |
These characteristics position the compound as a viable candidate for next-generation organic electronic devices .
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